

Metabolite Profiling Methodologies for N-Acetyl-L-Cysteine

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Compound Focus: N-Acetyl-D-cysteine

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The table below summarizes key experimental approaches used in recent studies to profile the metabolic impact of NAC.

Experimental Model	Primary Analytical Technique	Key Metabolic Findings / Affected Pathways	Study Reference
Healthy Human Subjects	Longitudinal Untargeted Plasma Metabolomics	Similar acute metabolic response between CMA formulas with NAC and cysteine; impacts on amino acid, lipid, and nicotinamide metabolism. [1]	
Goat Ovarian Granulosa Cells	RNA-seq (Transcriptome Sequencing)	122 differentially expressed genes (DEGs); pathways: neuroactive ligand-receptor interaction, cAMP signaling, Wnt signaling. [2]	
Plant-pathogen (<i>Xanthomonas citri</i>)	GC-TOF/MS (Targeted Metabolomics)	NAC metabolized by cells, affecting cysteine metabolism; reduction in proteogenic amino acids (e.g., glutamine), impacting nitrogen metabolism and protein synthesis. [3]	

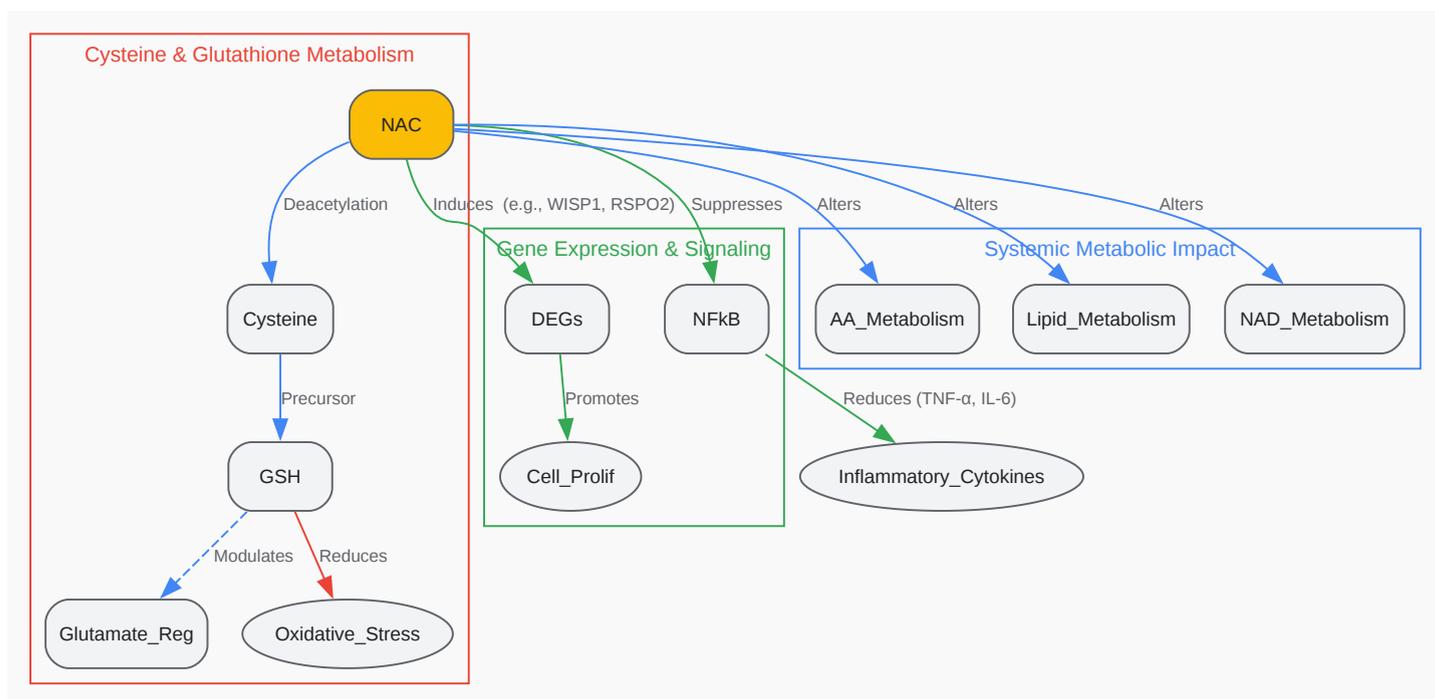
Detailed Experimental Protocols

For researchers looking to replicate or design similar studies, here are the detailed methodologies from the cited works:

- **Protocol for Longitudinal Metabolomics in Human Subjects [1]:**
 - **Study Design:** A placebo-controlled study with 70 healthy volunteers.
 - **Intervention:** Administration of Combined Metabolic Activators (CMA) containing NAC or other precursors.
 - **Sample Collection:** Plasma samples were collected longitudinally.
 - **Analysis:** Untargeted metabolomics profiling was performed to track acute metabolic changes over time.
- **Protocol for Transcriptomic Profiling in Cell Cultures [2]:**
 - **Cell Culture:** Ovarian granulosa cells from goats were extracted and cultured.
 - **Treatment:** Cells were treated with 200 μ M NAC for 48 hours, determined as the optimal concentration via CCK-8 assay.
 - **RNA Sequencing:** mRNA expression was analyzed using transcriptome sequencing (RNA-seq).
 - **Data Analysis:** Differentially expressed genes (DEGs) were identified, followed by GO and KEGG pathway enrichment analysis.
- **Protocol for GC-TOF/MS Metabolomics in Bacteria [3]:**
 - **Culture & Treatment:** *Xanthomonas citri* was grown with and without 8 mg/mL NAC. Samples were harvested at multiple time points (0, 2, 4, 6, 12, 24 h).
 - **Metabolite Extraction:** Metabolites were extracted from bacterial cells.
 - **GC-TOF/MS Analysis:** Using an established method, a total of 55 metabolites were identified in a targeted analysis.
 - **Data Processing:** Multivariate data analysis (MVDA), including Principal Component Analysis (PCA) and hierarchical clustering, was used to identify significant metabolic changes.

Visualizing NAC's Role in Key Metabolic Pathways

The diagram below synthesizes findings from multiple studies to illustrate the core metabolic pathways influenced by NAC, highlighting its role as a precursor to glutathione and its broader regulatory effects.



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Research Implications and Data Gaps

- **Mechanisms of Action:** The data confirms that NAC's biological effects are multifaceted, extending beyond its well-known role as a glutathione precursor to include direct regulation of gene expression and key signaling pathways. [4] [2]
- **Analytical Techniques:** The summarized studies demonstrate that a combination of untargeted metabolomics, transcriptomics (RNA-seq), and targeted metabolite profiling (GC-TOF/MS) is powerful for uncovering the comprehensive metabolic impact of a compound like NAC. [1] [2] [3]
- **Acknowledged Limitation:** The provided data exclusively concerns the **L-isomer** of N-Acetylcysteine. Profiling data for **N-Acetyl-D-cysteine** was not found in the searched literature. The D- and L-isomers of a molecule can have distinct biological activities and metabolic fates, making this a critical distinction.

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References

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